2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide
Description
2-(4-Bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-bromophenyl group at the 2-position and a carboxamide moiety bearing cyclohexyl and 2-hydroxyethyl substituents.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O2/c17-12-6-8-14(9-7-12)22-19-15(18-20-22)16(24)21(10-11-23)13-4-2-1-3-5-13/h6-9,13,23H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVDQZDIUGEDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the of an azide with a nitrile. This reaction is often catalyzed by a Lewis acid such as zinc chloride under reflux conditions.
Amidation: The final step involves the coupling of the bromophenyl-tetrazole intermediate with cyclohexylamine and 2-hydroxyethylamine. This can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a bioisostere for carboxylic acids, making it valuable in drug design.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The tetrazole ring can mimic the carboxylate group, which is crucial for binding to biological targets such as enzymes and receptors.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with active sites, while the bromophenyl group can participate in π-π stacking interactions. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active molecules:
Key Observations
Heterocycle Impact: Tetrazole vs. Oxadiazole/Isoxazole: The tetrazole core in the target compound provides distinct electronic and steric properties compared to oxadiazole or isoxazole analogs. For example, oxadiazole derivatives (e.g., ) exhibit anti-inflammatory activity, suggesting that tetrazole analogs may have overlapping or divergent target affinities. Bioisosteric Potential: Tetrazoles are often used as carboxylate replacements due to similar pKa and hydrogen-bonding capacity, which may enhance metabolic stability compared to ketone-containing oxadiazoles.
Substituent Effects: 4-Bromophenyl Group: This moiety is conserved in multiple anti-inflammatory and receptor-targeting compounds (e.g., ). Its electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins. N-Substituents: The cyclohexyl and hydroxyethyl groups in the target compound contrast with simpler aryl/alkyl substituents in analogs. The hydroxyethyl group may improve aqueous solubility compared to purely lipophilic substituents (e.g., diethylamino in compound 39l).
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can intermediates be characterized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole ring via azide-cyanamide cycloaddition using sodium azide . Subsequent steps include:
- Bromophenyl introduction : Suzuki-Miyaura coupling with 4-bromophenylboronic acid under palladium catalysis .
- Carboxamide functionalization : Amidation reactions with cyclohexylamine and 2-hydroxyethylamine, optimized using coupling agents like HATU or EDCI in DMF .
Characterization : - NMR (1H/13C) for structural confirmation, focusing on the tetrazole proton (δ 8.5–9.5 ppm) and bromophenyl signals .
- HPLC-MS to monitor reaction progress and purity (>95%) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition IC50 values) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare with derivatives lacking the hydroxyethyl group to assess substituent effects .
- Validation : Reproduce studies under controlled conditions (pH, temperature) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic Question: What analytical methods are recommended for characterizing this compound’s stability?
Answer:
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., stability up to 150°C) .
- Accelerated Stability Studies : Expose to humidity (40–75% RH) and UV light, monitoring degradation via HPLC .
- Solution Stability : Monitor pH-dependent hydrolysis in buffers (e.g., PBS, pH 7.4) using LC-MS .
Advanced Question: What computational strategies are effective for predicting this compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, focusing on the tetrazole’s carboxylate-mimetic properties .
- MD Simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns) in explicit solvent models .
- QSAR Models : Correlate substituent electronegativity (e.g., bromophenyl vs. fluorophenyl) with bioactivity .
Basic Question: How can researchers design studies to compare this compound with structural analogs?
Answer:
- Functional Group Variation : Synthesize analogs replacing the bromophenyl with chlorophenyl or the hydroxyethyl with methoxyethyl .
- Bioactivity Profiling : Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) with statistical analysis (ANOVA, p<0.05) .
- SAR Analysis : Map substituent effects to logP and polar surface area using cheminformatics tools .
Advanced Question: What methodologies are used to assess this compound’s in vitro toxicity?
Answer:
- Cell Viability Assays : MTT or resazurin assays in HEK293 or HepG2 cells (IC50 determination) .
- hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risk .
- Metabolic Stability : Incubate with liver microsomes, quantifying parent compound via LC-MS/MS .
Basic Question: How is this compound applied in targeted drug delivery systems?
Answer:
- Prodrug Design : Conjugate the hydroxyethyl group to PEGylated nanoparticles for enhanced solubility .
- Receptor Targeting : Functionalize with folate or RGD peptides for tumor-specific uptake, validated via fluorescence microscopy .
Advanced Question: What strategies mitigate this compound’s instability in aqueous solutions?
Answer:
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- pH Optimization : Store in citrate buffer (pH 4.0) to reduce hydrolysis .
- Encapsulation : Use liposomes or cyclodextrins to shield the tetrazole ring .
Basic Question: What spectroscopic techniques confirm the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors .
- Fluorescence Quenching : Monitor tryptophan emission shifts upon ligand binding .
- ITC : Quantify binding thermodynamics (ΔH, ΔS) .
Advanced Question: How can researchers optimize this compound’s pharmacokinetic profile?
Answer:
- Metabolite Identification : Use HR-MS/MS to detect hepatic metabolites and guide structural modifications .
- PK/PD Modeling : Integrate plasma concentration-time data with efficacy metrics in rodent models .
- CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
